Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-
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Overview
Description
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound features a pyrrolidine ring substituted with a 1-ethyl-3,3,5,5-tetramethylcyclohexyl group, which imparts unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3,3,5,5-tetramethylcyclohexanone with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-, the process may include the use of high-pressure reactors and catalysts such as palladium on carbon to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
Pyrrolidine-2,5-dione: A derivative with a dione functionality, known for its biological activity.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is unique due to its bulky substituent, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel bioactive molecules with enhanced selectivity and potency .
Properties
CAS No. |
685088-24-8 |
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Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-16(17-9-7-8-10-17)12-14(2,3)11-15(4,5)13-16/h6-13H2,1-5H3 |
InChI Key |
ZNVKFZVNJWBJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)C)(C)C)N2CCCC2 |
Origin of Product |
United States |
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